trans-4-Morpholinocyclohexanamine hydrochloride
Overview
Description
trans-4-Morpholinocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O It is a derivative of cyclohexanamine, where the amine group is substituted with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. The process includes:
Cyclohexanone and Morpholine Reaction: Cyclohexanone reacts with morpholine in the presence of a catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of trans-4-Morpholinocyclohexanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of reactants.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: trans-4-Morpholinocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the morpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Morpholinocyclohexanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific receptors and enzymes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of trans-4-Morpholinocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanamine: A simpler amine derivative without the morpholine ring.
Morpholine: A cyclic amine with a similar structure but without the cyclohexane ring.
4-Methylmorpholine: A derivative of morpholine with a methyl group substitution.
Uniqueness: trans-4-Morpholinocyclohexanamine hydrochloride is unique due to the presence of both the cyclohexane ring and the morpholine ring in its structure. This dual-ring system imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISJXUXLKXQKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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